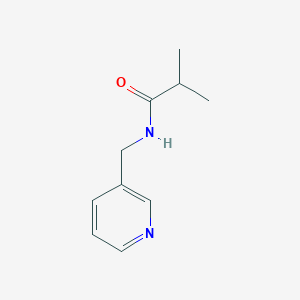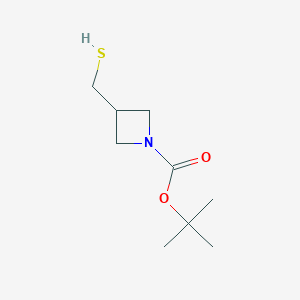![molecular formula C20H22N2O5S B2371930 3,4-ジメトキシ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンゼンスルホンアミド CAS No. 898426-76-1](/img/structure/B2371930.png)
3,4-ジメトキシ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound that holds significant interest in various fields of scientific research. This compound is characterized by its complex molecular structure which combines the benzenesulfonamide group with a tetrahydroquinoline derivative, making it a versatile subject for studies in chemistry, biology, and medicine.
科学的研究の応用
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is used extensively in various scientific domains:
Chemistry: : As a subject for studying reaction mechanisms, compound stability, and synthesis techniques.
Biology: : In exploring its interactions with biological macromolecules and its potential as a biochemical tool.
Medicine: : Investigated for its potential therapeutic effects, mechanisms of action, and pharmacokinetics.
Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step chemical reactions. The process starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonamide group. Reaction conditions may include the use of specific solvents, catalysts, and controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: : On an industrial scale, the production might be optimized through continuous flow chemistry techniques to enhance yield and purity. Automation and advanced analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure consistency.
化学反応の分析
Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. Its reactivity can be attributed to the functional groups present in the molecule which interact differently under various conditions.
Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate or chromic acid might be used. Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions often require nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: : The major products of these reactions are often derivatives of the original compound, where specific functional groups are altered to study the effects on the compound's properties and activities.
作用機序
The mechanism by which 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonamide moiety is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The tetrahydroquinoline core may facilitate binding to certain proteins, influencing cellular pathways.
類似化合物との比較
When compared to similar compounds, such as 3,4-dimethoxy-N-phenylbenzenesulfonamide or N-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its unique structural features that impact its reactivity and biological interactions. Its specificity and efficiency in scientific applications highlight its potential as a valuable compound in research.
特性
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)15-6-7-17(26-2)18(11-15)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCEOCNQGEBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)


![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)
